molecular formula C19H19NO B11849150 1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol CAS No. 145510-96-9

1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol

Cat. No.: B11849150
CAS No.: 145510-96-9
M. Wt: 277.4 g/mol
InChI Key: YGXSUYQUAYAMQZ-UHFFFAOYSA-N
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Description

1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol is an organic compound with the molecular formula C19H19NO. This compound is characterized by the presence of a naphthalen-2-ol core substituted with a 3,4-dimethylphenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol typically involves the aminomethylation of naphthalen-2-ol. This process can be carried out using formaldehyde and 3,4-dimethylaniline under acidic conditions. The reaction proceeds through the formation of a Mannich base, which is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

145510-96-9

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-[(3,4-dimethylanilino)methyl]naphthalen-2-ol

InChI

InChI=1S/C19H19NO/c1-13-7-9-16(11-14(13)2)20-12-18-17-6-4-3-5-15(17)8-10-19(18)21/h3-11,20-21H,12H2,1-2H3

InChI Key

YGXSUYQUAYAMQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=CC3=CC=CC=C32)O)C

Origin of Product

United States

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